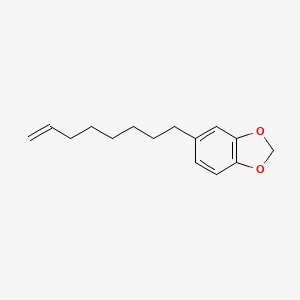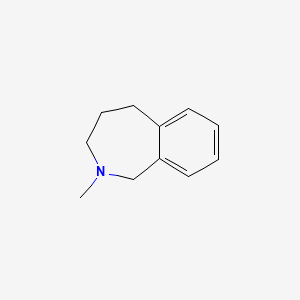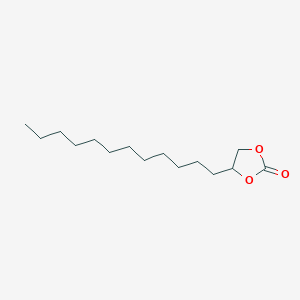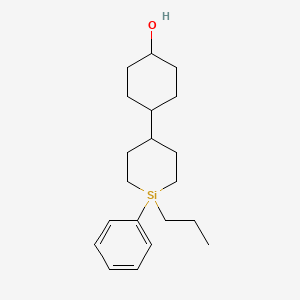
4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a silinan group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with a silane derivative in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-4-(1-piperidinyl)cyclohexanol: A metabolite of phencyclidine (PCP) with similar structural features.
4-Hydroxy-4-phenylcyclohexan-1-one: Another cyclohexane derivative with a hydroxyl and phenyl group.
Eigenschaften
| 176508-64-8 | |
Molekularformel |
C20H32OSi |
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
4-(1-phenyl-1-propylsilinan-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C20H32OSi/c1-2-14-22(20-6-4-3-5-7-20)15-12-18(13-16-22)17-8-10-19(21)11-9-17/h3-7,17-19,21H,2,8-16H2,1H3 |
InChI-Schlüssel |
PXBUDSUJDMZLIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si]1(CCC(CC1)C2CCC(CC2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



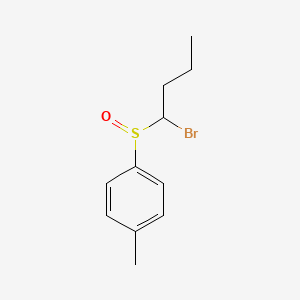
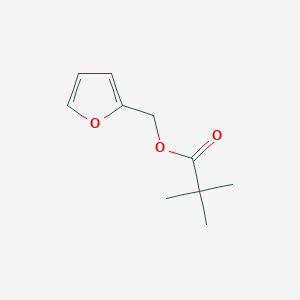

![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
